N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
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Overview
Description
N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a complex organic compound that features a benzimidazole moiety, a thiazole ring, and a fluorobenzamide group
Mechanism of Action
Mode of Action
It is known that compounds containing the imidazole moiety have a broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
It has been reported that some benzimidazole derivatives have shown anticancer activity against different cell lines such as A549, MCF-7, HepG2, and OVCAR-3
Molecular Mechanism
It is known that benzimidazole derivatives can bind to DNA grooves and have peroxide mediated DNA-cleavage properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved through the condensation of o-phenylenediamine with formic acid or other aldehydes.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the benzimidazole and thiazole intermediates with 4-fluorobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The carbonyl group in the benzamide can be reduced to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies to understand the role of benzimidazole and thiazole derivatives in biological systems.
Industrial Applications: It can be used as a precursor for the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a benzimidazole core.
Omeprazole: An antiulcer drug that contains a benzimidazole ring.
Thiabendazole: An antihelmintic drug with a benzimidazole structure.
Uniqueness
N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is unique due to the combination of its benzimidazole, thiazole, and fluorobenzamide moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[4-[3-(1H-benzimidazol-2-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c22-14-7-5-13(6-8-14)20(29)27-21-24-15(12-30-21)9-10-19(28)23-11-18-25-16-3-1-2-4-17(16)26-18/h1-8,12H,9-11H2,(H,23,28)(H,25,26)(H,24,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUBSYURFFORHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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